molecular formula C12H14O4 B1665137 Apiole CAS No. 523-80-8

Apiole

Cat. No. B1665137
Key on ui cas rn: 523-80-8
M. Wt: 222.24 g/mol
InChI Key: QQRSPHJOOXUALR-UHFFFAOYSA-N
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Patent
US07790377B2

Procedure details

Chemicals were purchased from Sigma-Aldrich Chemical Company (St. Louis, Mo.) unless noted. Plant oils were manufactured by Aura Cacia (Weaverville, Calif.). Juvocimene was synthesized as described (Mestres, R. and E. Munoz, 1996, Synthetic Comm., 26:1309-1319). Myristicin, apiole, bergamotin, tangeretin, bisabolol, and cucurbitacin were obtained from Indofine Chemical Company (Somerville, N.J.). Methyleugenol was provided by the Batelle Chemical Company (Columbus, Ohio). Man-made insecticides were purchased from Chem Service (West Chester, Pa.). The precocene-like suicide substrate 3,4-dimethoxyisopentenylphenol was prepared as described Bowers, W. S., et al., 1976, Science, 217:647-648) except that a 3,4-dimethoxylated reactant was used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cucurbitacin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:12][CH:13]=[CH2:14])[CH:6]=[C:7]2O[CH2:10][O:9][C:8]=12.COC1C=C(CC=C)C(OC)=C2OCOC=12.CC(C)=CCC/C(/C)=C/COC1C2C=COC=2C=C2C=1C=CC(O2)=O.COC1C=CC(C2OC3C(OC)=C(OC)C(OC)=C(OC)C=3C(=O)C=2)=CC=1.CC1CCC([C@@](O)(CCC=C(C)C)C)CC=1>>[CH3:10][O:9][C:8]1[CH:7]=[CH:6][C:5]([CH2:12][CH:13]=[CH2:14])=[CH:4][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=C2C1OCO2)CC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2C(=C(C(=C1)CC=C)OC)OCO2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCC/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=CC1)C2=CC(=O)C3=C(C(=C(C(=C3OC)OC)OC)OC)O2
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC(CC1)[C@](C)(CCC=C(C)C)O
Step Six
Name
cucurbitacin
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Juvocimene was synthesized

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC(=CC1OC)CC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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